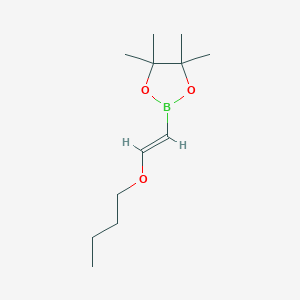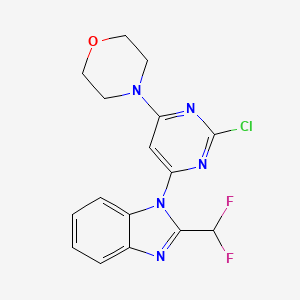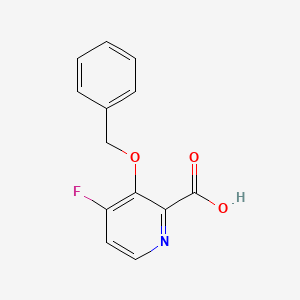![molecular formula C9H9NO2 B13933328 2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
2-Methylfuro[2,3-c]pyridine-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylfuro[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-c]pyridine-5-methanol typically involves the cyclization of pyridoxal derivatives with acylmethyl- and heteroarylmethyl halides. This reaction is often carried out in the presence of thionyl chloride in dimethylformamide (DMF) to form chloromethyl derivatives, which can then undergo nucleophilic substitution with primary or secondary amines .
Industrial Production Methods
These methods offer a greener and more efficient alternative to traditional batch reactions, allowing for high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylfuro[2,3-c]pyridine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The chloromethyl derivatives formed during synthesis can undergo nucleophilic substitution with amines to form aminomethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve primary or secondary amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Aminomethyl derivatives.
Aplicaciones Científicas De Investigación
2-Methylfuro[2,3-c]pyridine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methylfuro[2,3-c]pyridine-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its aminomethyl derivatives have shown significant antimicrobial activity by inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,2-c]pyridine: A related compound with a similar fused ring system.
2-Methylfuro[3,2-c]pyridine: Differing only in the position of the methyl group.
2,3-Dimethylfuro[3,2-c]pyridine: Contains an additional methyl group.
Uniqueness
2-Methylfuro[2,3-c]pyridine-5-methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2-methylfuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c1-6-2-7-3-8(5-11)10-4-9(7)12-6/h2-4,11H,5H2,1H3 |
Clave InChI |
CXLPUYICXYYVRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=NC=C2O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)






![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)






